L-PHENYLALANINE (2,3-13C2; 15N)
Description
Fundamental Principles of Stable Isotope Tracers in Biological Systems
Stable isotope tracing is a powerful technique used to investigate metabolic pathways and the flow of atoms through biological systems. creative-proteomics.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive forms of elements that contain a different number of neutrons in their atomic nucleus. creative-proteomics.comyoutube.com This difference in neutron number results in a greater atomic mass, which allows them to be distinguished from their more abundant, lighter counterparts using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comnih.gov
The fundamental principle of stable isotope tracing lies in introducing a molecule (a "tracer") enriched with one or more stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), Deuterium (B1214612) (²H), or Oxygen-18 (¹⁸O), into a biological system. nih.govoup.com Because these labeled molecules are chemically and functionally identical to their unlabeled ("tracee") counterparts, they participate in the same biochemical reactions. diagnosticsworldnews.comnih.gov By tracking the incorporation of these heavy isotopes into various metabolites, researchers can elucidate metabolic pathways, quantify the rates of metabolic reactions (fluxes), and understand how different metabolic networks are interconnected. nih.govnih.govcreative-proteomics.com
This method provides a dynamic view of metabolism, offering insights that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov The use of stable isotopes is considered safe and non-invasive, making it suitable for a wide range of studies, including those in humans. diagnosticsworldnews.commetsol.com
Rationale for Site-Specific Isotopic Labeling of L-Phenylalanine for Advanced Research Applications
L-phenylalanine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. wikipedia.org It serves as a crucial building block for protein synthesis and is a precursor for the synthesis of other important molecules, including the amino acid tyrosine and neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org Labeling L-phenylalanine with stable isotopes allows researchers to track its fate within these critical biochemical pathways. technologynetworks.com
Site-specific isotopic labeling, where isotopes are placed at specific atomic positions within the L-phenylalanine molecule, offers significant advantages for advanced research. nih.gov This targeted approach provides more detailed information compared to uniform labeling. For instance, the compound L-PHENYLALANINE (2,3-¹³C₂; ¹⁵N) has two Carbon-13 isotopes at the second and third carbon positions of the aliphatic side chain and a Nitrogen-15 isotope at the amino group. This specific labeling pattern allows for the precise tracking of the carbon backbone and the nitrogen atom of phenylalanine as it is metabolized.
The rationale for such specific labeling includes:
Enhanced Mechanistic Insights: By knowing the exact location of the isotopic labels, researchers can follow the transformation of specific parts of the molecule, providing a clearer understanding of enzymatic reaction mechanisms. springernature.com
Improved Analytical Specificity: Site-specific labels can lead to distinct mass shifts in fragments during mass spectrometry analysis, simplifying data interpretation and increasing the accuracy of quantification. nih.gov
Reduced Spectral Complexity: In NMR spectroscopy, specific labeling patterns can simplify complex spectra, aiding in the unambiguous assignment of signals, which is particularly useful for studying large proteins. nih.gov
Tracing Multiple Fates: The dual labeling with both ¹³C and ¹⁵N allows for the simultaneous investigation of both carbon and nitrogen metabolism, providing a more comprehensive picture of how phenylalanine is utilized in processes like protein synthesis and catabolism. nih.govnih.gov
Historical Development and Impact of Isotope Application in Metabolism and Proteomics Research
The use of isotopes as tracers in biological research has a rich history that has revolutionized our understanding of metabolism and proteomics. The pioneering work of Rudolf Schoenheimer and his colleagues at Columbia University in the 1930s laid the foundation for this field. researchgate.netcambridge.org Using stable isotopes like deuterium (²H) and later ¹⁵N, Schoenheimer demonstrated that body constituents, including proteins and fats, are in a constant state of flux, being continuously synthesized and degraded. researchgate.netckisotopes.com This concept of "dynamic equilibrium" overturned the previous view of a static metabolic system and was a paradigm shift in biochemistry. researchgate.net
Initially, the use of stable isotopes was somewhat overshadowed by the advent of radioactive isotopes after World War II, which were easier to detect at the time. nih.gov However, due to safety concerns associated with radioactivity, especially in human studies, stable isotopes regained prominence. metsol.comnih.gov The continuous development of more sensitive and precise analytical instrumentation, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has been a driving force behind the expanded use of stable isotopes. nih.govnih.gov
In the realm of proteomics, the development of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in the early 2000s marked a significant milestone. nih.gov SILAC involves metabolically labeling the entire proteome of cells by growing them in media containing "heavy" isotopically labeled amino acids. nih.govwashington.edu This allows for the accurate relative quantification of thousands of proteins between different cell populations by mass spectrometry. nih.gov Other methods, such as Isotope-Coded Affinity Tags (ICAT) and isobaric tags like iTRAQ and TMT, have further expanded the toolkit for quantitative proteomics, enabling more complex experimental designs. nih.govwashington.eduwikipedia.org
The application of stable isotopes has transformed metabolic and proteomic research from a descriptive science to a quantitative and dynamic one. nih.govckisotopes.com It has provided invaluable insights into the regulation of metabolic pathways in health and disease, the dynamics of protein turnover, and the complex interplay between different cellular processes. creative-proteomics.comnih.gov
Data Tables
Table 1: Common Stable Isotopes in Biochemical Research
| Isotope | Natural Abundance (%) oup.com | Application Areas |
| Carbon-13 (¹³C) | 1.10 | Metabolic flux analysis, Proteomics, Metabolomics nih.govnih.gov |
| Nitrogen-15 (¹⁵N) | 0.366 | Protein and amino acid metabolism, Nucleic acid studies nih.govsilantes.com |
| Deuterium (²H) | 0.015 | Protein turnover, Fatty acid metabolism nih.govnih.gov |
| Oxygen-18 (¹⁸O) | 0.200 | RNA analysis, Enzymatic mechanisms nih.govnih.gov |
Table 2: Key Historical Milestones in Isotope Tracing
| Year | Milestone | Key Figure(s) | Significance |
| 1930s | Pioneering use of stable isotopes (²H, ¹⁵N) to demonstrate the dynamic state of body constituents. researchgate.net | Rudolf Schoenheimer, David Rittenberg | Established the concept of "dynamic equilibrium" in metabolism. researchgate.net |
| 1940s | Commercial availability of radioisotopes like ¹⁴C post-WWII. nih.gov | - | Led to widespread use of radioactive tracers in biological research. nih.gov |
| 1990s-Present | Advancements in mass spectrometry and NMR spectroscopy. nih.gov | - | Increased sensitivity and precision, making stable isotope tracing more accessible and powerful. nih.gov |
| Early 2000s | Development of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov | Matthias Mann | Revolutionized quantitative proteomics by allowing for accurate comparison of proteomes. nih.gov |
Properties
Molecular Weight |
168.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Preparation and Analytical Validation of L Phenylalanine 2,3 13c2; 15n
Biosynthetic and Chemoenzymatic Methods for Isotopic Enrichment
The targeted isotopic enrichment of L-phenylalanine with ¹³C at the C-2 and C-3 positions and ¹⁵N at the amino group is achieved through advanced biosynthetic and chemoenzymatic strategies. These methods leverage the catalytic power of enzymes and microorganisms to construct the desired isotopologue with high specificity.
Biosynthetic Approaches:
Biosynthetic production of L-Phenylalanine (2,3-¹³C₂; ¹⁵N) often utilizes genetically engineered microorganisms, such as strains of Escherichia coli. medchemexpress.comglpbio.com These organisms are cultured in a minimal medium where the primary carbon and nitrogen sources are replaced with ¹³C-labeled glucose and a ¹⁵N-labeled ammonium (B1175870) salt (e.g., ¹⁵NH₄Cl), respectively. The microorganisms' inherent metabolic pathways then assemble these isotopic precursors into the final amino acid product.
To achieve the specific labeling pattern of (2,3-¹³C₂), a specifically labeled glucose isotopologue may be required as the carbon source. The enzymes of the shikimate pathway, central to the biosynthesis of aromatic amino acids in bacteria, plants, and fungi, play a crucial role in transferring the isotopic labels from the precursor to the final phenylalanine molecule. nih.gov Some of the key enzymes involved in the terminal steps of phenylalanine biosynthesis have been studied in various organisms. nih.gov
Chemoenzymatic Synthesis:
Chemoenzymatic methods offer a powerful alternative, combining the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.gov This approach allows for the introduction of isotopes at specific, pre-determined positions within the molecule, which can be challenging to achieve through purely biosynthetic routes.
A general strategy for the chemoenzymatic synthesis of labeled L-phenylalanine often involves the following key steps:
Chemical Synthesis of a Labeled Precursor: A precursor molecule containing the desired ¹³C labels at the equivalent of the C-2 and C-3 positions is first chemically synthesized.
Enzymatic Conversion: An enzyme, such as a transaminase or phenylalanine ammonia-lyase (PAL), is then used to catalyze the final step, converting the labeled precursor into L-phenylalanine. nih.gov For the incorporation of ¹⁵N, a ¹⁵N-labeled amine donor would be used in the transamination reaction.
Combined chemical and enzymatic syntheses have been successfully employed for a variety of isotopically labeled aromatic L-amino acids. nih.gov These methods are particularly valuable for producing compounds for mechanistic studies of enzymatic reactions. nih.gov
Quality Control and Isotopic Purity Verification Techniques
Rigorous quality control is essential to confirm the chemical and isotopic purity of L-Phenylalanine (2,3-¹³C₂; ¹⁵N). A combination of analytical techniques is employed to verify the correct isotopic labeling pattern and to quantify the level of enrichment.
Mass Spectrometry (MS):
Mass spectrometry is a primary tool for determining the isotopic enrichment of labeled molecules. High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, allowing for the confirmation of the incorporation of the desired number of heavy isotopes. nih.gov Tandem mass spectrometry (MS/MS) can further be used to pinpoint the location of the isotopic labels within the molecule by analyzing the fragmentation patterns of the parent ion. nih.govnih.gov
For L-Phenylalanine (2,3-¹³C₂; ¹⁵N), the expected mass shift compared to the unlabeled compound would be +3 Da (two ¹³C atoms and one ¹⁵N atom). The analysis would aim to confirm that the signal corresponding to this mass is the predominant one in the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is another indispensable technique for the characterization of isotopically labeled compounds. Both ¹³C-NMR and ¹⁵N-NMR can directly probe the labeled atomic positions. The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the chemical environment of the labeled nuclei, confirming their precise location within the molecule. For instance, the presence of signals in the ¹³C-NMR spectrum corresponding to the C-2 and C-3 positions with the expected couplings would validate the labeling pattern.
The use of isotopically labeled amino acids is crucial for protein NMR applications, where they enable the study of protein structure and dynamics. researchgate.net
Data on Commercially Available Labeled Phenylalanine:
| Parameter | Specification | Reference |
| Isotopic Purity (¹³C) | 98-99 atom % | sigmaaldrich.comisotope.com |
| Isotopic Purity (¹⁵N) | 98-99 atom % | sigmaaldrich.comisotope.com |
| Chemical Purity | ≥95% | sigmaaldrich.com |
| Chiral Purity | ≥97% | sigmaaldrich.com |
This table showcases the high levels of enrichment and purity that are commercially available for isotopically labeled amino acids, which are essential for their use in sensitive analytical and research applications.
Advanced Spectroscopic and Spectrometric Methodologies Employing L Phenylalanine 2,3 13c2; 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying molecules at the atomic level. The incorporation of stable isotopes like ¹³C and ¹⁵N, as found in L-phenylalanine (2,3-¹³C₂; ¹⁵N), significantly enhances the capabilities of NMR in biological research.
¹³C-NMR Spectroscopic Analysis of Metabolic Intermediates and Products
The use of ¹³C-labeled substrates, such as L-phenylalanine (2,3-¹³C₂; ¹⁵N), in conjunction with ¹³C-NMR spectroscopy, provides a non-invasive method to trace metabolic pathways in real-time. nih.gov When cells or organisms are supplied with this labeled amino acid, the ¹³C isotopes are incorporated into various downstream metabolites. By analyzing the ¹³C-NMR spectra of tissue extracts or even in vivo, researchers can identify these metabolites and quantify the flux through different metabolic routes. nih.govnih.gov
The distinct chemical shifts of the ¹³C nuclei in different molecules allow for the unambiguous identification of metabolic products derived from the labeled phenylalanine. hmdb.cachemicalbook.com For instance, the metabolism of [1,2-¹³C₂]glucose has been used to reveal heterogeneous metabolism in human leukemia T cells, demonstrating the power of this technique to delineate complex metabolic profiles. nih.gov The analysis of homonuclear spin-coupling patterns between adjacent ¹³C atoms provides even more detailed information about the metabolic transformations that have occurred. nih.gov
¹⁵N-NMR Spectroscopic Analysis for Nitrogen Metabolism Insights
The ¹⁵N label in L-phenylalanine (2,3-¹³C₂; ¹⁵N) is invaluable for investigating nitrogen metabolism. By monitoring the transfer of the ¹⁵N atom to other molecules, researchers can elucidate the pathways of amino acid synthesis, degradation, and transamination. nih.govnih.gov Heteronuclear ¹H/¹⁵N NMR experiments are particularly powerful, as they detect the ¹⁵N labeling of metabolites through their proton resonances, offering enhanced sensitivity. nih.gov
Studies using ¹⁵N-labeled amino acids in cell cultures have successfully tracked the redistribution of the label among various extracellular metabolites, providing insights into the activities of key enzymes like glutaminase (B10826351) and glutamine synthetase. nih.gov For example, experiments with L-[2-¹⁵N]glutamine have shown that the ¹⁵N label is subsequently found in metabolites like alanine (B10760859) and aspartate, indicating that the glutamate (B1630785) formed is primarily transaminated rather than oxidatively deaminated. nih.gov Such studies are crucial for understanding how cells utilize and recycle nitrogen, a fundamental aspect of cellular physiology.
| Technique | Isotope | Research Focus | Key Findings |
|---|---|---|---|
| ¹³C-NMR | ¹³C | Metabolic pathway analysis | Real-time tracking of carbon flux from phenylalanine into various metabolites. nih.gov |
| ¹⁵N-NMR | ¹⁵N | Nitrogen metabolism studies | Elucidation of amino acid transamination and synthesis pathways. nih.govnih.gov |
| Multidimensional NMR | ¹³C, ¹⁵N | Protein structure and dynamics | Determination of high-resolution structures and characterization of molecular motion. nih.govsigmaaldrich.com |
Multidimensional NMR for Structural and Dynamic Characterization of Labeled Biomolecules
When L-phenylalanine (2,3-¹³C₂; ¹⁵N) is incorporated into proteins, it becomes a powerful probe for multidimensional NMR experiments. nih.govutoronto.ca These advanced techniques, such as 2D, 3D, and even 4D NMR, correlate the chemical shifts of different nuclei (¹H, ¹³C, and ¹⁵N), allowing for the detailed assignment of resonances and the determination of the three-dimensional structure of proteins. nih.govsigmaaldrich.com
Uniform ¹³C and ¹⁵N labeling is a standard strategy for these studies, enabling the use of a suite of triple-resonance experiments that facilitate the assignment of backbone and side-chain resonances. utoronto.canih.gov For larger proteins, where spectral overlap and signal broadening can be problematic, specific labeling of certain amino acid types, like phenylalanine, can simplify the spectra and provide crucial structural restraints. portlandpress.comnih.gov Furthermore, multidimensional NMR can be used to study protein dynamics over a wide range of timescales, providing insights into protein function, folding, and interactions. patentdigest.org
Advanced Isotope Labeling Strategies for NMR (e.g., Stereo-Array Isotope Labeling, Reverse Labeling)
To overcome the challenges associated with studying large proteins by NMR, several advanced isotope labeling strategies have been developed. Stereo-Array Isotope Labeling (SAIL) involves the stereospecific replacement of hydrogen atoms with deuterium (B1214612), which simplifies spectra and enhances resolution. osaka-u.ac.jpnih.gov When combined with ¹³C and ¹⁵N labeling, as in SAIL-phenylalanine, this approach allows for the observation of well-resolved peaks even in very large proteins, facilitating sequence-specific assignments and structural analysis. osaka-u.ac.jpacs.org
Reverse labeling is another powerful technique where unlabeled amino acids are added to a culture medium containing ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts. sigmaaldrich.comprotein-nmr.org.uk This suppresses the incorporation of the isotopes into the added amino acids, effectively "turning off" their signals in the NMR spectrum. portlandpress.comprotein-nmr.org.uk This method simplifies complex spectra and allows researchers to focus on the signals from the remaining labeled amino acids, aiding in resonance assignment and structural studies. nih.gov
Mass Spectrometry (MS) Based Techniques
Mass spectrometry (MS) is another key analytical technique that benefits greatly from the use of isotopically labeled compounds like L-phenylalanine (2,3-¹³C₂; ¹⁵N). MS-based methods are highly sensitive and can identify and quantify a wide range of molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Profile Analysis
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing the isotopic profiles of metabolites. researchgate.netnih.gov When L-phenylalanine (2,3-¹³C₂; ¹⁵N) is introduced into a biological system, it and its downstream metabolites will have a distinct mass signature due to the presence of the heavier ¹³C and ¹⁵N isotopes.
By separating the complex mixture of cellular components using either GC or LC and then analyzing the mass-to-charge ratio of the eluting molecules with a mass spectrometer, researchers can identify and quantify the compounds that have incorporated the isotopic labels. tmiclinode.comfrontiersin.org This allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes. nih.govresearchgate.net For example, GC/C/IRMS (Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry) has been used to study amino acid exchange in symbiotic plant-microbe associations by double-labeling with ¹³C and ¹⁵N. researchgate.net Similarly, LC-MS-based approaches can be used to discriminate between biological signals and background artifacts and to reliably determine molecular formulae. nih.gov
| Technique | Separation Method | Isotope | Research Focus | Key Findings |
|---|---|---|---|---|
| GC-MS | Gas Chromatography | ¹³C, ¹⁵N | Metabolic flux analysis | High-resolution mapping of carbon and nitrogen flow in metabolic networks. nih.gov |
| LC-MS | Liquid Chromatography | ¹³C, ¹⁵N | Untargeted metabolomics and compound annotation | Enhanced identification and relative quantification of metabolites in complex biological samples. researchgate.netfrontiersin.org |
Quantitative Mass Isotopomer Distribution Analysis (MIDA) for Flux Determination
Quantitative Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique used to determine the rates of metabolic pathways, known as fluxes. nih.gov This method relies on the administration of a stable isotope-labeled substrate, such as L-PHENYLALANINE (2,3-13C2; 15N), into a biological system. nih.gov As the labeled compound is metabolized, the isotopes are incorporated into various downstream metabolites. Mass spectrometry is then used to measure the distribution of these isotopes in the products, providing a detailed picture of the active metabolic routes and their respective fluxes. frontiersin.org
The dual labeling of L-PHENYLALANINE (2,3-13C2; 15N) with both ¹³C and ¹⁵N is particularly advantageous for dissecting complex metabolic networks. nih.gov It enables the simultaneous tracing of carbon and nitrogen atoms, which is crucial for understanding the biosynthesis of amino acids and other nitrogen-containing compounds. nih.govnih.gov For instance, in studies of microbial metabolism, providing a ¹⁵N-labeled nitrogen source alongside a ¹³C-labeled carbon source allows researchers to map the flow of both elements through central metabolic pathways. nih.gov
The analysis of mass isotopomer distributions (MIDs) of metabolites, particularly amino acids derived from protein hydrolysates, is a cornerstone of ¹³C-based metabolic flux analysis (MFA). nih.gov The specific labeling pattern of L-PHENYLALANINE (2,3-13C2; 15N) can be traced to its metabolic products, and the relative abundances of different isotopomers (molecules differing only in their isotopic composition) reveal the contributions of different pathways to their synthesis. maranasgroup.com This information is then used in computational models to calculate the intracellular metabolic fluxes. frontiersin.org
Table 1: Illustrative Research Findings from MIDA Studies
| Organism/System | Labeled Substrate(s) | Key Findings |
| Escherichia coli | [U-¹³C]glucose | Elucidation of central metabolic pathway fluxes and identification of key branch points. maranasgroup.com |
| Mycobacterium bovis BCG | ¹³C and ¹⁵N dual labeling | Simultaneous quantification of carbon and nitrogen fluxes, establishing glutamate as a central node in nitrogen metabolism. nih.gov |
| Soybean (Glycine max) | Not specified | Peptide mass distributions (PMDs) can be used for flux analysis, retaining spatial and temporal information. nih.gov |
Application in Targeted and Untargeted Metabolomics for Labeled Analytes
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is broadly divided into two approaches: targeted and untargeted analysis. L-PHENYLALANINE (2,3-13C2; 15N) and similar isotopically labeled compounds are invaluable in both contexts. f1000research.comnih.gov
Targeted Metabolomics
In targeted metabolomics, a specific, predefined set of metabolites is quantified with high accuracy and precision. mayo.edu Isotope-labeled compounds like L-PHENYLALANINE (2,3-13C2; 15N) are essential as internal standards in these analyses. nih.gov By adding a known amount of the labeled compound to a sample, it is possible to correct for variations in sample preparation and instrument response, leading to accurate absolute quantification of the corresponding unlabeled (endogenous) analyte. mayo.edu This approach is critical for determining the concentrations of specific metabolites in various biological fluids and tissues. nih.govnih.gov
For example, a targeted method using LC-MS/MS can be developed to quantify aromatic amino acids, where a labeled version of phenylalanine would be used to ensure the accuracy of the measurement of its unlabeled counterpart. mdpi.com This is particularly important when studying metabolic diseases or the metabolic effects of drugs. f1000research.commdpi.com
Untargeted Metabolomics
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to obtain a broad metabolic snapshot. nih.gov While this approach is often semi-quantitative, the use of labeled compounds can aid in the identification of unknown metabolites and provide insights into metabolic pathways. f1000research.com When a labeled substrate like L-PHENYLALANINE (2,3-13C2; 15N) is introduced into a system, its metabolic products will also be labeled. f1000research.com In the resulting mass spectrometry data, these labeled metabolites will appear as distinct isotopic patterns, which can be computationally recognized and traced back to the initial labeled precursor. This helps in identifying novel metabolites and understanding the metabolic fate of the administered compound. nih.gov
The use of stable isotope labeling in untargeted metabolomics can also help to differentiate between endogenous metabolites and those derived from external sources, such as the gut microbiome. nih.gov This is crucial for understanding the complex interplay between host and microbial metabolism. nih.gov
Table 2: Applications of Labeled Phenylalanine in Metabolomics
| Metabolomics Approach | Application of Labeled Phenylalanine | Research Goal |
| Targeted | Internal standard for quantification of endogenous phenylalanine. mayo.edunih.gov | Accurate measurement of phenylalanine levels in studies of disease or drug toxicity. mdpi.com |
| Untargeted | Tracer to identify and track metabolic products. f1000research.com | Discovering novel metabolites and elucidating metabolic pathways. nih.gov |
| Targeted & Untargeted | Differentiating between host and microbial metabolism. nih.gov | Understanding the contribution of the gut microbiome to the host metabolome. nih.gov |
Applications in Metabolic Flux Analysis Mfa
Elucidation of Carbon and Nitrogen Fluxes in Primary Metabolic Pathways
The strategic placement of the isotopic labels in L-PHENYLALANINE (2,3-13C2; 15N) allows for in-depth investigation of central carbon and nitrogen metabolism. The catabolism of phenylalanine and the subsequent distribution of its labeled atoms provide quantitative insights into the functioning of key metabolic pathways.
L-phenylalanine is an essential amino acid, meaning that many organisms must obtain it from their environment. However, its degradation products enter central carbon metabolism. The breakdown of the carbon skeleton of phenylalanine can lead to the formation of fumarate (B1241708) and acetoacetate, which are intermediates of the tricarboxylic acid (TCA) cycle. By tracing the ¹³C labels from L-PHENYLALANINE (2,3-13C2; 15N) into TCA cycle intermediates and related metabolites, researchers can quantify the flux through this vital energy-producing pathway. embopress.org This approach is valuable for understanding how different conditions or genetic modifications affect cellular respiration and energy metabolism. nih.govvanderbilt.edu Furthermore, the nitrogen-15 (B135050) label can be used to trace the fate of the amino group, providing information on transamination reactions that are closely linked to the TCA cycle. nih.gov
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. It is responsible for producing NADPH, a key reductant for biosynthetic processes, and the precursors for nucleotide synthesis. creative-proteomics.com The biosynthesis of aromatic amino acids, including phenylalanine, requires the precursor erythrose-4-phosphate, which is generated by the PPP. By analyzing the labeling patterns of phenylalanine and its derivatives after administering a ¹³C-labeled glucose tracer, it is possible to infer the relative contributions of the PPP and glycolysis to the synthesis of these amino acids. creative-proteomics.comnih.gov This provides a measure of carbon shunting between these two major pathways, which is critical for understanding cellular responses to oxidative stress and biosynthetic demands. vanderbilt.edunih.gov
Quantification of Phenylalanine-Tyrosine Interconversion Rates
A primary metabolic fate of phenylalanine in many organisms is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. nih.gov This conversion is a critical step in amino acid metabolism, and its dysregulation is associated with metabolic disorders such as phenylketonuria (PKU). nih.gov The use of isotopically labeled phenylalanine, such as L-[ring-²H₅]phenylalanine or L-[1-¹³C]phenylalanine, allows for the direct and accurate measurement of the rate of this conversion in vivo. osti.govdocumentsdelivered.com By infusing the labeled phenylalanine and measuring the appearance of labeled tyrosine in plasma or tissues, researchers can quantify the flux through the phenylalanine hydroxylase reaction. nih.govosti.gov This technique is invaluable for studying the regulation of this enzyme and for assessing the metabolic phenotype in both healthy and diseased states. mdpi.com
| Tracer Used | Metabolic State | Conversion Rate (μmol·kg⁻¹·h⁻¹) | Reference |
|---|---|---|---|
| L-[ring-²H₅]phenylalanine | Postabsorptive | 5.83 ± 0.59 | osti.gov |
| L-[ring-²H₅]phenylalanine | Fasted | 5.1 ± 2.9 | documentsdelivered.com |
| L-[ring-²H₅]phenylalanine | Fed | 6.8 ± 3.4 | documentsdelivered.com |
| L-[1-¹³C]phenylalanine | Fasted | 11.1 ± 5.6 | documentsdelivered.com |
| L-[1-¹³C]phenylalanine | Fed | 12.7 ± 7.7 | documentsdelivered.com |
Analysis of Aromatic Amino Acid Metabolism in Diverse Biological Systems
The metabolism of aromatic amino acids is fundamental to all domains of life, providing the building blocks for proteins and precursors for a vast array of specialized metabolites. frontiersin.orgfrontiersin.org L-PHENYLALANINE (2,3-13C2; 15N) and other isotopologues are versatile tools for studying these pathways in a variety of biological systems.
Microbial Systems: In bacteria such as Escherichia coli, labeled phenylalanine can be used to probe the intricate network of aromatic amino acid biosynthesis and catabolism. nih.govnih.gov This is crucial for metabolic engineering applications aimed at overproducing valuable aromatic compounds. biorxiv.org
Plant Systems: Plants synthesize a diverse array of secondary metabolites from phenylalanine, including lignin, flavonoids, and various signaling molecules. frontiersin.org Stable isotope labeling helps to elucidate the complex branching of these pathways and their regulation in response to environmental cues. researchgate.netuni-bayreuth.de
Mammalian Cells: In mammalian systems, including human cells, tracer studies with labeled phenylalanine are used to investigate protein synthesis and breakdown, as well as the metabolic interplay between different organs. nih.govnih.govbiorxiv.org These studies are essential for understanding normal physiology and the metabolic derangements that occur in diseases like cancer and inherited metabolic disorders. biorxiv.orgfrontiersin.org
Assessment of Anabolic and Catabolic Pathway Activities
The dual labeling of L-PHENYLALANINE (2,3-13C2; 15N) provides a powerful means to simultaneously assess anabolic (biosynthetic) and catabolic (degradative) pathway activities.
Anabolism: The rate of incorporation of the ¹⁵N label from L-PHENYLALANINE (2,3-13C2; 15N) into newly synthesized proteins provides a direct measure of protein synthesis rates. This is a key parameter in studies of growth, development, and cellular responses to various stimuli.
Catabolism: The fate of the ¹³C-labeled carbon backbone reveals the activity of phenylalanine catabolic pathways. For instance, the appearance of ¹³C in TCA cycle intermediates indicates the flux of phenylalanine towards energy production. embopress.org The simultaneous measurement of both anabolic and catabolic fluxes provides a comprehensive view of how cells allocate resources between growth and energy metabolism. nih.gov
| Metabolic Pathway | Measured Flux (mmol·gDW⁻¹·h⁻¹) | Reference |
|---|---|---|
| Phenylalanine Biosynthesis | 0.1296 | nih.gov |
| Tyrosine Biosynthesis | 0.1018 | nih.gov |
| Tryptophan Biosynthesis | 0.0418 | nih.gov |
Contribution to Protein Turnover and Proteome Dynamics Research
Measurement of Protein Synthesis Rates (Fractional Synthesis Rates, FSR)
The fractional synthesis rate (FSR) is a key metric that quantifies the rate at which new proteins are synthesized. The use of isotopically labeled amino acids, such as L-PHENYLALANINE (2,3-13C2; 15N), is a cornerstone of FSR measurement. The "precursor-product" approach is a common method where the isotopic enrichment of the tracer in the precursor pool (free amino acids in the cell) and the product pool (newly synthesized proteins) is measured over time. nih.gov
In a typical experiment, a subject or cell culture is administered the labeled phenylalanine. As new proteins are synthesized, this "heavy" amino acid is incorporated into their polypeptide chains. By analyzing tissue or cell samples at different time points using mass spectrometry, researchers can determine the rate of incorporation of the labeled phenylalanine into proteins. This allows for the calculation of the FSR, providing a quantitative measure of protein synthesis. For instance, studies have utilized this technique to determine myofibrillar protein FSR in human vastus lateralis muscles. nih.gov
The flooding dose technique is another widely used method to measure FSR, where a large amount of the labeled amino acid is administered to minimize variations in the enrichment of the precursor pool. nih.govscispace.com This approach ensures that the intracellular free amino acid pool is rapidly and consistently enriched with the tracer, simplifying the calculation of synthesis rates. nih.gov Research in piglets has demonstrated the effectiveness of using a flooding dose of labeled phenylalanine to measure FSR in various tissues, including plasma, visceral organs, and muscles. scispace.com
| Organism/System | Labeled Phenylalanine Used | Key Finding | Citation |
|---|---|---|---|
| Humans | 15N-phenylalanine | Determined myofibrillar protein FSR to be approximately 0.079-0.087%·h−1 in resting, fasted individuals. | nih.gov |
| Piglets | L-[ring-2H5]Phenylalanine | Established that an intraperitoneally injected flooding dose rapidly enriches the free phenylalanine pools in plasma and tissues, allowing for FSR measurement. | scispace.com |
| Antarctic Fish (Pachycara brachycephalum) | 13C9H1115N1O2 phenylalanine | Demonstrated the feasibility of using non-radioactive labeled phenylalanine to measure very low protein synthesis rates (0.049 ± 0.021% day−1) in slow-growing organisms. | nih.gov |
Investigation of Protein Degradation Pathways and Mechanisms
Protein degradation is as crucial as synthesis for maintaining cellular health. It removes misfolded, damaged, or unneeded proteins and is primarily carried out by two major pathways: the ubiquitin-proteasome system (UPS) and the lysosomal pathway. nih.govthermofisher.com The UPS is responsible for the degradation of the majority of intracellular proteins, while the lysosomal pathway degrades extracellular proteins and some intracellular components through autophagy. nih.govthermofisher.comnih.gov
Systematic approaches combining gene deletions with quantitative protein turnover measurements have been developed to map protein degradation pathways. nih.gov These methods allow for the identification of specific enzymes, such as E3 ligases in the UPS, and their protein targets. nih.gov While not a direct measure of degradation, the kinetic data provided by tracers like L-PHENYLALANINE (2,3-13C2; 15N) are essential for building comprehensive models of protein degradation networks.
Application in Quantitative Proteomics for Differential Protein Expression
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique in this field that relies on the metabolic incorporation of "heavy" amino acids. While SILAC traditionally uses labeled arginine and lysine, the principles can be extended to other amino acids like phenylalanine.
In a typical SILAC experiment, two cell populations are grown in culture media that are identical except for the isotopic composition of a specific amino acid. One population receives the "light," unlabeled amino acid, while the other receives the "heavy" form, such as L-PHENYLALANINE (2,3-13C2; 15N). After a period of growth, the proteins from both cell populations are combined and analyzed by mass spectrometry. The ratio of the intensities of the "heavy" and "light" peptide peaks provides a precise quantification of the relative abundance of that protein between the two samples.
This approach has been instrumental in comparing protein expression profiles under different conditions, such as in healthy versus diseased cells or in response to a specific treatment. For example, using a mixture of 15N-labeled amino acids, researchers have been able to measure the fractional synthesis rates of specific proteins in pancreatic cancer cells, providing insights into the altered protein dynamics in cancer. nih.gov
| Technique | Labeled Phenylalanine Used | Application | Citation |
|---|---|---|---|
| Metabolic Labeling | 15N amino acids (including phenylalanine) | Measured fractional synthesis rates of six proteins in pancreatic cancer cells, which ranged from 44-76%. | nih.gov |
| Metabolic Labeling | 13C6-Phenylalanine | Used to trace phenylalanine metabolism and its conversion to tyrosine in non-small cell lung carcinoma tissue through mass spectrometry imaging. | nih.gov |
Studies of Protein-Protein Interactions and Conformational Changes via Isotope Dilution
Understanding how proteins interact with each other and how their structures change is fundamental to understanding their function. Isotope dilution mass spectrometry, in conjunction with techniques like cross-linking and hydrogen-deuterium exchange, can provide valuable insights into these aspects.
In cross-linking mass spectrometry, a chemical cross-linker is used to covalently link proteins that are in close proximity. By using a labeled cross-linker or by incorporating labeled amino acids into one of the interacting proteins, it becomes easier to identify the cross-linked peptides by mass spectrometry. The use of a 13C-labeled photoreactive amino acid, p-benzoyl-L-phenylalanine (Bpa), has been shown to improve the reliability of identifying cross-linked products in protein-peptide complexes. nih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) probes the conformational dynamics of proteins. When a protein is placed in a deuterated solvent (D₂O), the hydrogen atoms on the protein's backbone amide groups can exchange with deuterium (B1214612) atoms from the solvent. The rate of this exchange depends on the solvent accessibility and hydrogen bonding of the amide groups, which are in turn determined by the protein's structure. By comparing the deuterium uptake of a protein in the presence and absence of a binding partner or an allosteric effector, researchers can identify regions of the protein that undergo conformational changes. Studies on phenylalanine hydroxylase have used HDX-MS to show that the binding of phenylalanine induces significant conformational changes in both the regulatory and catalytic domains of the enzyme. nih.gov While this study did not directly use labeled phenylalanine as a tracer, it highlights how mass spectrometry-based techniques can elucidate the structural effects of phenylalanine binding.
Insights into Biosynthetic Pathways and Enzymatic Reaction Mechanisms
Elucidation of Phenylpropanoid and Benzenoid Biosynthetic Pathways
The phenylpropanoid pathway is a major route in plants and some microorganisms for the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and coumarins. nih.govnih.gov L-phenylalanine is the primary precursor for this pathway. nih.gov The use of isotopically labeled phenylalanine, such as L-phenylalanine (2,3-¹³C₂; ¹⁵N), has been instrumental in confirming and detailing the steps of this pathway.
The initial and committed step in the phenylpropanoid pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. nih.govwikipedia.org By feeding organisms with labeled phenylalanine, researchers can track the incorporation of the ¹³C-labeled backbone and the loss of the ¹⁵N-labeled amino group into cinnamic acid and its subsequent derivatives. This provides direct evidence for the flow of carbon from phenylalanine into the phenylpropanoid pathway.
Similarly, benzenoid compounds, which are aromatic compounds with a six-carbon ring, are also derived from phenylalanine. researchgate.net The biosynthesis of 4-hydroxybenzoic acid (4HB), a key precursor for coenzyme Q biosynthesis in many organisms, can be traced from phenylalanine. mdpi.com Stable isotope labeling studies have been crucial in elucidating the pathways that convert phenylalanine to 4HB. mdpi.com For instance, in plants, it has been shown that phenylalanine can be a significant source for the benzenoid ring of coenzyme Q. mdpi.com
A study on wheat cell suspension cultures utilized ¹³C₉-phenylalanine to trace the metabolism of this amino acid. nih.gov The researchers were able to detect and identify numerous phenylalanine-derived metabolites, including those belonging to the phenylpropanoid and flavonoid classes, demonstrating the utility of isotopic tracers in mapping complex metabolic networks. nih.gov
Investigation of Specific Enzyme Mechanisms Involving Phenylalanine (e.g., Phenylalanine Ammonia-Lyase, Phenylalanine Aminomutase)
The mechanism of key enzymes in phenylalanine metabolism has been a subject of intense study, and isotopically labeled substrates have provided critical insights.
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative elimination of ammonia (B1221849) from L-phenylalanine to produce trans-cinnamate. ebi.ac.uk The reaction is a crucial control point for the flux of carbon into the phenylpropanoid pathway. usda.gov While the exact mechanism has been debated, studies point towards the involvement of a prosthetic group, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed from a conserved Ala-Ser-Gly tripeptide segment within the enzyme. wikipedia.org The aromatic ring of L-phenylalanine is thought to attack the electrophilic MIO cofactor, leading to the elimination of ammonia. wikipedia.orgebi.ac.uk
Although direct studies using L-phenylalanine (2,3-¹³C₂; ¹⁵N) to probe the PAL mechanism were not found in the search results, the general principles of using isotopically labeled substrates apply. For example, tracking the fate of the ¹⁵N label would confirm its elimination as ammonia. The ¹³C labels at the C2 and C3 positions would be retained in the cinnamate (B1238496) product, allowing for the analysis of stereochemistry and bond rearrangements during the reaction.
Phenylalanine Aminomutase (PAM): While not as extensively discussed in the provided search results as PAL, phenylalanine aminomutase is another important enzyme that acts on phenylalanine. It catalyzes the isomerization of (S)-α-phenylalanine to (R)-β-phenylalanine, a key step in the biosynthesis of taxanes, a class of potent anti-cancer drugs. The use of isotopically labeled phenylalanine would be invaluable in studying the mechanism of this intramolecular rearrangement, allowing researchers to follow the migration of the amino group from the α-carbon to the β-carbon.
Tracing Precursor Incorporation into Secondary Metabolites
A primary application of L-phenylalanine (2,3-¹³C₂; ¹⁵N) is to trace its incorporation into a vast array of secondary metabolites. By introducing the labeled precursor into a biological system, researchers can follow the isotopic signature as it is integrated into downstream products.
For example, a study on Acmella radicans used L-[²H₈]phenylalanine to demonstrate its role as a precursor in the biosynthesis of several alkamides. researchgate.net The deuterium-labeled phenylalanine was fed to the plants, and the resulting alkamides were analyzed by gas chromatography-mass spectrometry (GC-MS), which showed the incorporation of the deuterium (B1214612) label. researchgate.net This confirmed that phenylalanine is a direct precursor for the phenylethylamine moiety of these compounds. researchgate.net
In another study, ¹³C₉-phenylalanine was used in wheat cell suspension cultures to globally detect and annotate metabolites derived from this amino acid. nih.gov This untargeted metabolomics approach identified 139 derived metabolites, including phenylpropanoids and flavonoids, showcasing the power of stable isotope labeling in discovering and validating metabolic pathways. nih.gov
The following table summarizes research findings on tracing precursor incorporation using labeled phenylalanine:
| Organism | Labeled Precursor Used | Secondary Metabolites Traced | Key Findings |
| Wheat (Triticum aestivum) cell suspension cultures | ¹³C₉-phenylalanine | Phenylpropanoids, flavonoids | Global and unbiased detection of 139 phenylalanine-derived metabolites, demonstrating the extent of its metabolic fate. nih.gov |
| Acmella radicans | L-[²H₈]phenylalanine | Alkamides (e.g., (2Z,4E)-N-(2-phenylethyl)-2,4-octadienamide) | Confirmed that phenylalanine is the biosynthetic precursor to the phenylethylamine moiety of these alkamides. researchgate.net |
| Plants (general) | Labeled Phenylalanine | Coenzyme Q | Phenylalanine serves as a precursor for the benzenoid ring of coenzyme Q. mdpi.com |
Computational and Mathematical Modeling of Isotope Tracing Data
Flux Balance Analysis (FBA) and Reconstruction of Metabolic Networks
Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism in a biological system. wikipedia.org It operates on the principle of mass balance at a steady state, where the production and consumption of metabolites are balanced. wikipedia.orgyoutube.com This constraint-based modeling approach utilizes genome-scale metabolic reconstructions to predict the distribution of metabolic fluxes that optimize a specific cellular objective, such as biomass production. wikipedia.orgnih.gov
The integration of stable isotope labeling data, including from tracers like ¹³C and ¹⁵N-labeled phenylalanine, enhances the predictive power of FBA. nih.govf1000research.com By providing additional constraints on the possible flux distributions, isotope tracing helps to narrow down the solution space and provide a more accurate picture of cellular metabolism. nih.govwikipedia.org For instance, FBA can be used to predict changes in metabolic pathways following genetic modifications or shifts in environmental conditions, and these predictions can be validated and refined using data from isotope labeling experiments. nih.govresearchgate.net The process involves reconstructing a metabolic network based on an organism's genome, defining an objective function (e.g., maximizing growth), and then using linear programming to solve for the optimal flux distribution that satisfies the given constraints. wikipedia.orguni-saarland.de
Table 1: Key Aspects of Flux Balance Analysis (FBA)
| Feature | Description | Relevance to Isotope Tracing |
| Steady-State Assumption | Assumes that the concentrations of intracellular metabolites are constant over time. wikipedia.org | Isotope labeling experiments are often designed to reach an isotopic steady state to align with this assumption. wikipedia.org |
| Genome-Scale Models | Utilizes comprehensive models of an organism's complete metabolic network. wikipedia.org | Provides the framework for mapping the flow of labeled atoms from substrates like L-phenylalanine through various pathways. |
| Objective Function | A cellular objective, such as biomass production, is defined and optimized. wikipedia.org | The predicted optimal fluxes can be compared with experimentally determined fluxes from isotope tracing to validate the model. nih.gov |
| Linear Programming | A mathematical optimization technique used to calculate the optimal flux distribution. wikipedia.org | Efficiently solves the complex system of equations generated by the metabolic network and isotope labeling constraints. |
Isotopic Non-Stationary Metabolic Flux Analysis for Dynamic Systems
While FBA assumes a steady state, many biological systems are dynamic. Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) is a powerful technique developed to analyze metabolic fluxes in systems that are in a metabolic steady state but have not yet reached an isotopic steady state. nih.govnih.govosti.gov This method is particularly valuable for studying systems with slow labeling dynamics, large intracellular pools, or for capturing transient metabolic responses. nih.govosti.gov
INST-MFA involves introducing an isotopic tracer, such as L-phenylalanine (2,3-¹³C₂; ¹⁵N), and then collecting samples at multiple time points to measure the changing isotopic enrichment in various metabolites. nih.govosti.govnih.gov This time-course data is then fitted to a system of ordinary differential equations that describe the dynamics of isotope labeling within the metabolic network. osti.gov By solving these equations, INST-MFA can provide detailed information on metabolic fluxes, and in some cases, even estimate the sizes of intracellular metabolite pools. nih.govosti.gov This approach has been successfully applied to a variety of organisms and cell types, including those where traditional steady-state MFA is not feasible. nih.govnih.gov
A key advantage of INST-MFA is its ability to resolve fluxes in pathways that are difficult to assess with steady-state methods, such as those involving reversible reactions or pathways with multiple inputs. nih.govvanderbilt.edu The rich, time-resolved data provides more constraints for the flux calculations, leading to more precise and reliable flux maps. nih.govnih.gov
Development and Application of Software and Algorithms for Isotope Data Processing and Simulation
The complexity of data generated from isotope tracing experiments necessitates the use of specialized software and algorithms for processing, analysis, and simulation. A variety of computational tools have been developed to handle different aspects of the workflow, from raw data processing to flux quantification. numberanalytics.comnih.gov
For the initial processing of mass spectrometry data, software like XCMS and MZmine are commonly used. numberanalytics.comnih.gov However, for analyzing data from stable isotope labeling experiments, more specialized tools are required. Software such as IsoCor and MAVEN (Metabolomic Analysis and Visualization Engine) are designed to correct for natural isotope abundances and to visualize the incorporation of labeled atoms into metabolites. numberanalytics.comnih.govprinceton.edu
In the context of metabolic flux analysis, several powerful software packages have been developed. For instance, 13CFLUX2 and OpenFLUX are widely used for performing steady-state MFA. numberanalytics.com For the more computationally intensive INST-MFA, software like INCA (Isotopomer Network Compartmental Analysis) has been developed to automate the complex calculations and model fitting required. vanderbilt.edu These tools often incorporate advanced algorithms to handle the large and complex datasets generated in modern metabolomics studies. osti.govvanderbilt.edu Furthermore, the development of online platforms like Metandem provides a comprehensive pipeline for analyzing isobaric labeling-based metabolomics data, from feature extraction to statistical analysis. nih.gov
The continuous development of these software tools and algorithms is crucial for advancing the field of metabolic engineering and systems biology. They not only make complex analyses more accessible to a broader range of researchers but also improve the accuracy and reliability of the obtained results. osti.govnih.gov
Table 2: Software and Algorithms for Isotope Data Analysis
| Software/Algorithm | Primary Function | Key Features |
| IsoCor | Isotopomer analysis | Corrects for natural isotope abundances in labeled samples. numberanalytics.com |
| 13CFLUX2 | Metabolic flux analysis | A software suite for steady-state 13C metabolic flux analysis. numberanalytics.com |
| OpenFLUX | Metabolic flux analysis | An open-source software for modeling and simulation of metabolic fluxes. numberanalytics.com |
| XCMS | Mass spectrometry data analysis | A widely used platform for processing and analyzing mass spectrometry data. numberanalytics.comnih.gov |
| MZmine | Mass spectrometry data analysis | An open-source software for mass spectrometry data processing. numberanalytics.comnih.gov |
| INCA | Isotopic Non-Stationary MFA | A software package for performing both steady-state and non-stationary MFA. vanderbilt.edu |
| Metandem | Isobaric labeling metabolomics | An online tool for comprehensive analysis of isobaric labeling data. nih.gov |
| MAVEN | LC-MS data analysis | Facilitates interactive analysis and visualization of LC-MS data, including isotope labeling. princeton.edu |
Emerging Research Directions and Future Perspectives
Integration of Isotope Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)
The integration of stable isotope tracing with multi-omics platforms represents a powerful approach to gaining a holistic understanding of cellular metabolism. By using L-PHENYLALANINE (2,3-13C2; 15N) as a tracer, researchers can follow the journey of carbon and nitrogen atoms through various metabolic pathways. This metabolomics data, which reveals the functional output of cellular processes, can then be layered with transcriptomics (gene expression) and proteomics (protein abundance) data to build a comprehensive picture of biological regulation.
This integrative strategy allows scientists to connect changes in gene expression to alterations in protein levels and, ultimately, to the metabolic fluxes being measured. nih.govnih.gov For instance, a study on an L-phenylalanine overproducing E. coli strain utilized both transcriptomic and metabolomic analyses to understand the metabolic activities during fermentation. nih.gov The results showed that the significant upregulation of genes encoding rate-limiting enzymes directly correlated with an adequate supply of precursors for high-yield L-phenylalanine production. nih.gov This multi-layered view is crucial for identifying regulatory hubs and understanding how cells respond to genetic or environmental perturbations.
The primary challenge in multi-omics integration lies in the complexity and heterogeneity of the data. nih.gov However, various computational strategies, including correlation-based and machine learning approaches, are being developed to merge these datasets effectively. nih.gov
| Omics Layer | Data Generated | Insight Provided | Integration with L-Phenylalanine Tracer |
|---|---|---|---|
| Metabolomics | Quantification of 13C and 15N enrichment in downstream metabolites. | Measures the rate and flow (flux) of phenylalanine through specific metabolic pathways. | Directly traces the metabolic fate of the labeled L-phenylalanine. |
| Proteomics | Abundance of enzymes and other proteins. | Identifies the cellular machinery responsible for the observed metabolic activity. | Correlates enzyme levels (e.g., Phenylalanine hydroxylase) with the rate of phenylalanine conversion. |
| Transcriptomics | Levels of mRNA transcripts (gene expression). | Reveals the genetic blueprint and regulatory intent driving the cellular processes. | Links the expression of genes encoding metabolic enzymes to the observed metabolic flux. |
Spatiotemporal Resolution in Isotope Tracing Studies within Complex Biological Systems
A significant frontier in metabolic research is achieving spatiotemporal resolution—understanding not only what metabolic changes are occurring, but also where and when. Labeled compounds like L-PHENYLALANINE (2,3-13C2; 15N) are instrumental in this pursuit. The ability to trace isotopes in real-time and within specific tissues or even single cells provides a dynamic view of metabolism that is lost in traditional bulk analyses. chempep.com
Spatial resolution involves mapping the distribution of labeled metabolites within a complex biological sample. Emerging techniques such as spatial metabolomics can visualize the incorporation of isotopes into tissues, revealing metabolic hotspots or differences between cell populations. chempep.com This is crucial for understanding diseases where metabolic heterogeneity is a key feature, such as in tumors.
Temporal resolution focuses on the dynamics of metabolic pathways. Pulsed stable isotope labeling techniques, for example, allow researchers to track the rate of protein synthesis and degradation over time by monitoring the incorporation and subsequent loss of heavy-labeled amino acids. nih.gov This provides critical information on the turnover rates of proteins and other biomolecules, offering a deeper understanding of cellular homeostasis.
The combination of these dimensions allows for a four-dimensional view of metabolism (3D space + time), which is essential for accurately modeling the intricate metabolic interactions within living organisms.
Advancements in Novel Isotope Labeling and Detection Technologies
The utility of L-PHENYLALANINE (2,3-13C2; 15N) and other tracers is continually enhanced by innovations in labeling and detection technologies. utoronto.ca These advancements aim to improve the precision, sensitivity, and scope of isotope tracing studies.
Labeling Technologies:
Site-Selective Labeling: New synthetic methods are being developed to incorporate isotopes at specific atomic positions within a molecule. chempep.com This allows for more precise tracking of biochemical transformations.
Cell-Type Specific Labeling: Techniques are emerging that enable the delivery and incorporation of labeled compounds into specific cell populations within a complex tissue, providing more targeted metabolic insights. chempep.com
Detection Technologies: The primary tools for detecting stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is particularly powerful for metabolomics, enabling the simultaneous detection of a vast number of metabolites. nih.gov Novel isotope dilution mass spectrometry methods, using ¹³C and ¹⁵N labeled tracers, have been developed for the highly sensitive quantification of molecules in clinical samples. nih.govd-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for determining the precise location of isotopic labels within a molecule, providing valuable structural and dynamic information. nmr-bio.com Methyl-specific isotope labeling, for instance, has revolutionized the study of large proteins by NMR. nmr-bio.com
| Technology | Principle | Strengths for L-Phenylalanine (2,3-13C2; 15N) Analysis | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity, high throughput, excellent for quantifying isotope enrichment in various metabolites. chempep.comnih.gov | Typically provides limited information on the exact position of the label within the molecule. |
| Nuclear Magnetic Resonance (NMR) | Detects the magnetic properties of atomic nuclei. | Provides detailed structural information, precisely identifying the position of 13C and 15N labels. chempep.comnmr-bio.com | Lower sensitivity compared to MS, requires larger sample amounts. nmr-bio.com |
Applications in Metabolic Engineering and Synthetic Biology for Targeted Pathway Modulation
Stable isotope tracers like L-PHENYLALANINE (2,3-13C2; 15N) are indispensable tools in metabolic engineering and synthetic biology. These fields aim to rationally design and modify microorganisms or other biological systems to produce valuable chemicals, fuels, and pharmaceuticals.
In metabolic engineering, isotope tracing is used to map metabolic fluxes and identify bottlenecks in production pathways. nih.gov For example, to increase the yield of L-phenylalanine in E. coli, engineers must understand how carbon flows through the central metabolism and into the aromatic amino acid biosynthesis pathway. nih.gov By feeding the cells a ¹³C-labeled carbon source and analyzing the labeling patterns in L-phenylalanine and its intermediates, researchers can quantify the efficiency of different pathway steps. This information is critical for selecting genetic targets for modification, such as overexpressing rate-limiting enzymes or deleting competing pathways, to redirect metabolic flux towards the desired product. nih.govresearchgate.net
In synthetic biology, isotope tracing helps validate the function of newly designed biological circuits and pathways. By introducing a labeled precursor like L-PHENYLALANINE (2,3-13C2; 15N), scientists can confirm that a synthetic pathway is active and quantify its output. This allows for the iterative testing and refinement of engineered biological systems for applications ranging from bioremediation to the synthesis of novel therapeutic compounds.
| Gene | Enzyme | Function in Pathway | Engineering Strategy |
|---|---|---|---|
| aroG, aroF, aroH | DAHP synthase | Catalyzes the first committed step of the common aromatic amino acid pathway. nih.gov | Overexpress feedback-resistant versions to increase precursor supply. nih.gov |
| pheA | Chorismate mutase-prephenate dehydratase | A key rate-limiting enzyme in the specific L-phenylalanine branch. nih.gov | Overexpress feedback-resistant mutants to prevent inhibition by L-phenylalanine. nih.gov |
| tktA | Transketolase | Increases the supply of the precursor Erythrose 4-phosphate (E4P). nih.gov | Overexpression to boost precursor availability. |
| yddG | Aromatic amino acid exporter | Exports L-phenylalanine out of the cell. nih.gov | Overexpression to reduce intracellular accumulation and feedback inhibition. nih.gov |
Q & A
Basic Research Questions
Q. How is L-Phenylalanine (2,3-¹³C₂; ¹⁵N) synthesized for isotopic labeling in metabolic studies?
- Methodological Answer : Synthesis involves introducing ¹³C at positions 2 and 3 and ¹⁵N into the amino group. One approach uses tert-butoxycarbonyl (Boc) protection:
React L-phenylalanine with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile under basic conditions (e.g., triethylamine in dioxane/water) to form the Boc-protected intermediate .
Deprotect the intermediate under acidic conditions to yield the isotopically labeled product.
Alternative methods include enzymatic incorporation using L-phenylalanine dehydrogenase with ¹³C/¹⁵N-enriched substrates .
Q. What analytical techniques validate the purity and isotopic enrichment of L-Phenylalanine (2,3-¹³C₂; ¹⁵N)?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Detects ¹³C and ¹⁵N isotopic shifts in the aromatic and aliphatic regions to confirm positional labeling .
- Mass Spectrometry (MS) : Quantifies isotopic enrichment via high-resolution LC-MS, monitoring mass-to-charge ratios for ¹³C₂ and ¹⁵N .
- Electrochemical Detection : Carbon nanosphere electrodes with cyclic voltammetry (CV) or linear sweep voltammetry (LSV) detect phenylalanine derivatives at physiological pH (e.g., pH 7.0) .
Q. How does dual isotopic labeling (¹³C and ¹⁵N) enhance metabolic tracing compared to single-label approaches?
- Methodological Answer : Dual labeling allows simultaneous tracking of carbon flux (via ¹³C) and nitrogen assimilation (via ¹⁵N). For example:
- In E. coli cultures, ¹³C labels trace phenylalanine incorporation into proteins, while ¹⁵N labels monitor NH₃ release during degradation .
- Dual labels reduce experimental variability by internal normalization, improving accuracy in flux balance analysis .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) resolve pathway ambiguities in aromatic amino acid biosynthesis using L-Phenylalanine (2,3-¹³C₂; ¹⁵N)?
- Methodological Answer :
Isotope-Labeled Tracer Experiments : Feed labeled phenylalanine to cell cultures and track ¹³C incorporation into downstream metabolites (e.g., tyrosine, tryptophan) via GC-MS .
Flux Variability Analysis (FVA) : Combine isotopic data with genome-scale models to identify constrained reactions (e.g., malate dehydrogenase activity in E. coli ΔmaeA mutants) .
Statistical Validation : Use Monte Carlo simulations to account for isotopic dilution and measurement noise .
Q. What experimental strategies mitigate isotopic dilution effects in cell culture systems using L-Phenylalanine (2,3-¹³C₂; ¹⁵N)?
- Methodological Answer :
- Precursor Pool Control : Maintain excess unlabeled glucose to minimize dilution from endogenous carbon sources .
- Dynamic ¹³C Labeling : Use pulse-chase experiments to distinguish newly synthesized vs. recycled phenylalanine in protein turnover studies .
- Enzyme Knockouts : Engineer strains lacking competing pathways (e.g., E. coli ΔmaeA/ΔmaeB) to reduce metabolic分流 .
Q. How do enzyme-substrate interactions differ for L-phenylalanine dehydrogenase when using isotopically labeled substrates?
- Methodological Answer :
- Kinetic Assays : Compare Vmax and Km values for labeled vs. unlabeled phenylalanine using NAD⁺-coupled spectrophotometry (monitor NADH at 340 nm) .
- Isotope Effects : Heavy isotopes (¹³C/¹⁵N) may slow bond cleavage rates, requiring adjusted reaction times in oxidative deamination assays .
Resolving discrepancies in isotope enrichment Methodological considerations for dual-labeled L-phenylalanine.
- Methodological Answer :
- Cross-Validation : Combine NMR (for positional ¹³C) and MS (for bulk ¹⁵N) to detect asymmetric labeling or contamination .
- Error Propagation Modeling : Use tools like INCA (Isotopomer Network Compartmental Analysis) to quantify uncertainty in flux estimates .
- Controlled Hydrolysis : Hydrolyze proteins post-experiment to confirm labeling consistency in free vs. protein-bound phenylalanine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
